N-{[5-(phenylsulfanyl)furan-2-yl]methyl}tetrahydrothiophen-3-amine 1,1-dioxide
Description
The compound N-{[5-(phenylsulfanyl)furan-2-yl]methyl}tetrahydrothiophen-3-amine 1,1-dioxide features a furan ring substituted at the 5-position with a phenylsulfanyl group and a tetrahydrothiophene-derived amine sulfone moiety. Its structural complexity arises from the fusion of a sulfur-containing heterocycle (tetrahydrothiophene 1,1-dioxide) with a functionalized furan scaffold.
Properties
Molecular Formula |
C15H17NO3S2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1,1-dioxo-N-[(5-phenylsulfanylfuran-2-yl)methyl]thiolan-3-amine |
InChI |
InChI=1S/C15H17NO3S2/c17-21(18)9-8-12(11-21)16-10-13-6-7-15(19-13)20-14-4-2-1-3-5-14/h1-7,12,16H,8-11H2 |
InChI Key |
XJPQNKFBICGMAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC2=CC=C(O2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[5-(PHENYLSULFANYL)FURAN-2-YL]METHYL}AMINO)-1??-THIOLANE-1,1-DIONE typically involves multi-step organic reactionsThe amino-thiolane-dione moiety is then attached via a series of condensation and cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-({[5-(PHENYLSULFANYL)FURAN-2-YL]METHYL}AMINO)-1??-THIOLANE-1,1-DIONE undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiolane-dione moiety.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the furan ring can introduce various functional groups .
Scientific Research Applications
3-({[5-(PHENYLSULFANYL)FURAN-2-YL]METHYL}AMINO)-1??-THIOLANE-1,1-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-({[5-(PHENYLSULFANYL)FURAN-2-YL]METHYL}AMINO)-1??-THIOLANE-1,1-DIONE involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The furan ring and thiolane-dione moiety may also contribute to its biological activity by binding to specific receptors or interfering with metabolic pathways .
Comparison with Similar Compounds
Structural Analogues from Ranitidine Family
Ranitidine-related compounds share the furan core with substituents linked to sulfanyl or sulfonamide groups. Key examples include:
Key Differences :
- The target compound replaces ranitidine’s dimethylamino group with a phenylsulfanyl substituent and incorporates a rigidified sulfone ring (tetrahydrothiophene 1,1-dioxide), likely altering solubility and receptor binding.
- Ranitidine derivatives prioritize H2-receptor antagonism, while the target compound’s sulfone moiety may confer oxidative stability or distinct pharmacokinetics .
Sulfonamide-Oxadiazole Derivatives (e.g., LMM5 and LMM11)
Compounds like LMM5 and LMM11 () share sulfonamide linkages but diverge in core heterocycles:
Key Differences :
- The target compound lacks the oxadiazole ring and sulfonamide group present in LMM5/LMM11, suggesting divergent mechanisms of action.
Agrochemical Compounds with Furan/Sulfur Motifs
Pesticide-related chemicals () highlight furan’s versatility but differ in functionalization:
Key Differences :
- Agrochemicals prioritize electrophilic groups (e.g., trifluoromethyl, triazine) for target inhibition, whereas the target compound’s sulfone may enhance environmental persistence.
- The phenylsulfanyl group in the target compound could mimic thioether-mediated bioactivation pathways seen in certain pesticides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
